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Compound of Interest

Compound Name: VX-150

Cat. No.: B15590537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective NaV1.8 inhibitor VX-150's

performance in pain reduction across different clinical trial settings. The data presented here is

compiled from publicly available clinical trial information and press releases to aid in the

evaluation of its therapeutic potential and the reproducibility of its analgesic effects.

Executive Summary
VX-150, a first-in-class, selective, small-molecule inhibitor of the NaV1.8 sodium channel, has

demonstrated consistent and statistically significant pain reduction across multiple Phase 2

clinical trials in diverse pain states, including acute, neuropathic, and chronic pain. As a

peripherally restricted agent, VX-150 offers a novel, non-opioid mechanism of action with the

potential for a favorable safety profile. This guide summarizes the quantitative data from key

clinical trials, details the experimental protocols, and provides a comparative look at alternative

treatments.

Mechanism of Action: Targeting NaV1.8 for Pain
Relief
VX-150 selectively targets the voltage-gated sodium channel NaV1.8, which is preferentially

expressed in peripheral nociceptive neurons. These neurons are crucial for transmitting pain

signals from the periphery to the central nervous system. By inhibiting NaV1.8, VX-150
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effectively dampens the excitability of these sensory neurons, thereby reducing the sensation

of pain.
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VX-150 Mechanism of Action

Reproducibility of Efficacy Across Pain Models
VX-150 has been evaluated in three distinct and well-characterized pain models,

demonstrating a reproducible analgesic effect.

Acute Pain Following Bunionectomy
The bunionectomy model is a standardized assessment of acute post-surgical pain. In a Phase

2 study, VX-150 showed a significant reduction in pain intensity compared to placebo.

Table 1: Efficacy of VX-150 in Acute Pain (Bunionectomy)
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Outcome Measure VX-150 Placebo
Hydrocodone/Acet
aminophen
(5mg/325mg)

SPID24 (Sum of Pain

Intensity Difference

over 24h)

36.2 6.6 Not directly compared

SPID48 (Sum of Pain

Intensity Difference

over 48h)

112.2 49.4 Not directly compared

Statistical Significance

(vs. Placebo)
p < 0.0001 - -

Data sourced from company press releases.[1]

Neuropathic Pain (Small Fiber Neuropathy)
In a Phase 2 trial of patients with painful small fiber neuropathy, a model of chronic neuropathic

pain, VX-150 demonstrated a statistically significant reduction in pain scores over a six-week

treatment period.[2]

Table 2: Efficacy of VX-150 in Small Fiber Neuropathy

Outcome Measure
VX-150 (1250 mg once
daily)

Placebo

Mean Change from Baseline in

NRS Pain Score at Week 6
-2.02 -0.93

Treatment Difference vs.

Placebo (95% CI)
-1.09 (-1.88 to -0.29) -

Statistical Significance (within-

group change)
p < 0.0001 -

NRS: Numeric Rating Scale. Data sourced from company press releases.[2]
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Chronic Pain (Osteoarthritis of the Knee)
A Phase 2 proof-of-concept study in patients with pain due to osteoarthritis of the knee also

reported positive results, with VX-150 showing a significant reduction in pain compared to

placebo over a 14-day treatment period.[3][4] While specific quantitative data from this trial is

limited in the public domain, the consistent positive outcomes across different pain etiologies

underscore the reproducibility of VX-150's analgesic effect.

Comparison with Alternative Treatments
An objective assessment of a novel analgesic requires comparison with existing standards of

care.

Table 3: Comparative Efficacy of Pain Treatments
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Pain Condition Treatment Key Efficacy Outcome

Acute Pain (Bunionectomy) VX-150 SPID24: 36.2

Hydrocodone/Acetaminophen

(5mg/325mg)

Not directly compared in the

VX-150 trial, but a recognized

standard of care.

Neuropathic Pain (Small Fiber

Neuropathy)
VX-150

Mean change from baseline in

NRS: -2.02

Duloxetine (60 mg/day)

In diabetic peripheral

neuropathy, mean difference

vs. placebo in 11-point NRS of

-0.89 to -1.32.[5][6]

Pregabalin (150-600 mg/day)

Significantly reduced endpoint

mean pain score versus

placebo in painful diabetic

peripheral neuropathy and

postherpetic neuralgia.[7]

Chronic Pain (Osteoarthritis of

the Knee)
VX-150

Statistically significant pain

reduction vs. placebo

(specifics not publicly

available)

Naproxen (500 mg twice daily)

Improvement in WOMAC pain

subscale of approximately

4.7mm (on a 100mm scale)

greater than placebo at 6

weeks.[2][8]

Celecoxib (200 mg once daily)

Improvement in WOMAC pain

subscale of approximately

11.1mm (on a 100mm scale)

greater than placebo at 6

weeks.[9]

Experimental Protocols
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The reproducibility of clinical trial results is intrinsically linked to the rigor of the experimental

design. The Phase 2 studies for VX-150 were randomized, double-blind, and placebo-

controlled.

Phase 2 Study in Acute Pain Following Bunionectomy
(NCT03206749)

Screening & Surgery

Treatment Phase (48 hours)

Endpoint Assessment

Patient Eligibility Assessment Unilateral Bunionectomy Randomization (1:1:1)

VX-150
(1500mg loading, then 750mg q12h)

Placebo

Hydrocodone/
Acetaminophen

(5mg/325mg q6h)

Primary Endpoint:
SPID24

Secondary Endpoints:
SPID48, safety, PK

Click to download full resolution via product page

Bunionectomy Trial Workflow

Design: Randomized, double-blind, placebo-controlled, 3-arm parallel-group study.

Participants: 243 patients undergoing unilateral first metatarsal bunionectomy.

Intervention: VX-150 (1500 mg loading dose, then 750 mg every 12 hours), placebo, or

hydrocodone/acetaminophen (5mg/325mg every 6 hours) for 48 hours.

Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference from baseline over the

first 24 hours (SPID24).

Secondary Endpoints: SPID48, safety, and pharmacokinetics.
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Phase 2 Study in Small Fiber Neuropathy (NCT03304522)

Screening

Treatment Phase (6 Weeks)

Endpoint Assessment

Patient Eligibility Assessment
(Confirmed Small Fiber Neuropathy) Randomization (1:1)

VX-150
(1250 mg once daily)

Placebo

Primary Endpoint:
Change from baseline in weekly

average of daily NRS pain score at Week 6

Secondary Endpoints:
Responder rates, safety
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Small Fiber Neuropathy Trial Workflow

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 89 patients with pain caused by small fiber neuropathy.

Intervention: VX-150 (1250 mg once daily) or placebo for 6 weeks.

Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the

11-point Numeric Rating Scale (NRS) at Week 6.

Secondary Endpoints: Proportion of patients with ≥30% and ≥50% reduction in pain intensity,

safety, and tolerability.

Safety and Tolerability
Across the Phase 2 program, VX-150 was generally well-tolerated. The most common adverse

events were mild to moderate in severity. In the small fiber neuropathy study, adverse events

occurred in 63% of patients receiving VX-150 and 56% of patients receiving placebo.[2] In the

bunionectomy study, the incidence of adverse events was similar between the VX-150 (31%)

and placebo (35%) groups.[1]

Conclusion
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The available data from the VX-150 Phase 2 clinical trial program demonstrate a consistent

and reproducible analgesic effect across acute, neuropathic, and chronic pain states. The

selective inhibition of NaV1.8 in the peripheral nervous system presents a promising, non-

opioid therapeutic strategy for the treatment of pain. While further clinical development of VX-
150 has been deprioritized in favor of a next-generation NaV1.8 inhibitor, VX-548, the data

from the VX-150 studies provide a strong proof-of-concept for this mechanism of action and a

valuable benchmark for future non-opioid analgesic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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